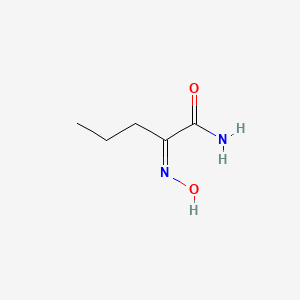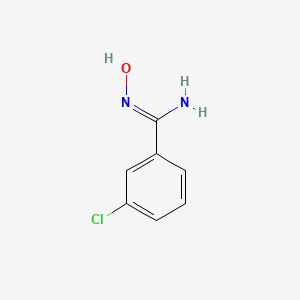
1-Methyl-2-oxoimidazolidine-4-carboxylic acid
概要
説明
1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a chemical compound with the CAS Number: 1314902-27-6 . It has a molecular weight of 144.13 . It is also known as a metabolite of the neurotoxic organophosphate pesticide, chlorpyrifos .
Synthesis Analysis
The synthesis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid involves the deprotection of the amino protective group PG of a compound represented by formula (III) using a metal catalyst and a hydrogen donor in the presence of a solvent into 1-methyl-2-oxoimidazolidine-4-carboxylate .Molecular Structure Analysis
The IUPAC name of this compound is 1-methyl-2-oxo-4-imidazolidinecarboxylic acid . The InChI code is 1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) .Physical And Chemical Properties Analysis
1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a powder at room temperature .科学的研究の応用
Analog of Pyroglutamic Acid
( S )-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is an analog of ( S )-pyroglutamic acid . Pyroglutamic acid is a key component of naturally occurring peptide hormones and synthetic pharmaceutical candidates .
Component of Biologically Active Peptides
This compound is a structural analogue of naturally occurring ( S )-pyroglutamic acid, which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) .
Precursor to ACE Inhibitor
1-Methyl-2-oxoimidazolidine-4-carboxylic acid is both a precursor to, and a metabolite of, the angiotensin converting enzyme (ACE) inhibitor imidapril . Imidapril is used for the treatment of hypertension .
Structural Analysis
The acid 1 crystallized in the orthorhombic chiral space group P 2 1 2 1 2 1 with cell constants a = 6.2275 (4) Å, b = 8.3963 (5) Å, c = 24.9490 (14) Å . The X-ray crystal structure reveals that two distinct conformers of 1 occur at alternating positions within helices which are supported by hydrogen-bonding .
Hydrogen Bonding
Each molecule of 1 is linked to its two neighbors in the helix by a total of three hydrogen bonds and four molecules of 1 are contained within each turn of the helix . The pattern of hydrogen bonds illustrates a preference for the carboxylic acid group to act as a hydrogen bond donor and for the urea unit to be a hydrogen bond acceptor .
Synthetic Drug Candidates
The incorporation of 1 into synthetic drug candidates has been reported in recent patents that are related to a range of conditions, including pain , cancer and hepatitis C .
Safety and Hazards
作用機序
Target of Action
The compound 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a structural analogue of naturally occurring (S)-pyroglutamic acid . Pyroglutamic acid forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) . Therefore, the primary targets of this compound are likely to be the same receptors that these hormones act upon.
Mode of Action
The compound may bind to the receptors for TRH and LH-RH, potentially influencing the release of these hormones .
Biochemical Pathways
The compound is both a precursor to, and a metabolite of, the angiotensin converting enzyme (ACE) inhibitor imidapril . ACE inhibitors are used for the treatment of hypertension . Therefore, it is likely that 1-Methyl-2-oxoimidazolidine-4-carboxylic acid affects the renin-angiotensin system, a key regulatory pathway of blood pressure.
Pharmacokinetics
Imidapril is known to have a terminal half-life of more than 24 hours , suggesting that 1-Methyl-2-oxoimidazolidine-4-carboxylic acid may also have a long half-life in the body.
Result of Action
The molecular and cellular effects of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid’s action are likely to be diverse, given its role in multiple biochemical pathways. As a precursor and metabolite of an ACE inhibitor, it may contribute to the lowering of blood pressure . Furthermore, its potential interaction with TRH and LH-RH receptors suggests it may influence the release of these hormones, with downstream effects on thyroid function and reproductive health .
特性
IUPAC Name |
1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVCQIVTIIFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxoimidazolidine-4-carboxylic acid | |
CAS RN |
1314902-27-6 | |
| Record name | 1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (active metabolite of imidapril)?
A1: 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, also known as 6366A, exerts its effects by inhibiting ACE. [, ] This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, 6366A reduces vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure. [, ] Additionally, ACE inhibition prevents the breakdown of bradykinin, a vasodilator, further contributing to the blood pressure-lowering effects. []
Q2: How does the pharmacokinetic profile of imidapril differ between species?
A2: Research shows species-specific differences in the metabolism and elimination of imidapril. For instance, the active metabolite 6366A reaches peak plasma concentrations faster in rats (1-2 hours) compared to dogs (2-6 hours) after oral administration. [] The half-life of 6366A is significantly longer in dogs (6.3-9.3 hours) than in rats (0.9-2.3 hours), indicating slower elimination in dogs. [] Notably, imidapril is primarily metabolized to 6366A in rat plasma, whereas this conversion is minimal in dog, monkey, and human plasma. [] This highlights the importance of considering species-specific differences when interpreting preclinical data.
Q3: Where is imidapril primarily metabolized?
A3: In rats, in vitro studies demonstrate that the liver exhibits the highest metabolic activity for converting imidapril to 6366A, followed by the kidney and lung. [] This conversion is primarily mediated by carboxylesterases (B-esterases). [] Interestingly, while rat plasma efficiently converts imidapril to 6366A, this conversion is not observed in dog, monkey, or human plasma. []
Q4: What are the documented effects of imidapril and its active metabolite on renal function?
A4: Studies in anesthetized dogs have shown that both imidapril and its active metabolite, 6366A, induce significant improvements in renal function. [] Specifically, 6366A effectively inhibits the vasoconstrictive effects of angiotensin I in the kidneys, leading to a decrease in renal vascular resistance and an increase in renal blood flow and glomerular filtration rate. [] Additionally, both intravenous administration of 6366A and oral administration of imidapril result in increased urine volume and enhanced excretion of sodium and chloride. [] These findings suggest that imidapril, through its active metabolite, may offer therapeutic benefits for conditions characterized by impaired renal function.
Q5: What is the role of heparan sulfate in the renoprotective effects of imidapril?
A6: Studies suggest that heparan sulfate (HS), a key component of the glomerular basement membrane and cell surface glycocalyx, plays a role in the renoprotective effects of imidapril. [] Diabetic db/db mice exhibit reduced urinary excretion of HS, indicating glomerular HS loss. [] Imidapril administration significantly increases urinary HS excretion in these mice, suggesting that it prevents HS loss and preserves the integrity of the glomerular filtration barrier. [] This preservation of HS may contribute to the observed improvements in renal function with imidapril treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B3418784.png)
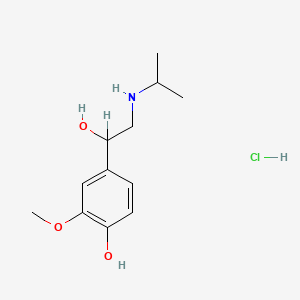
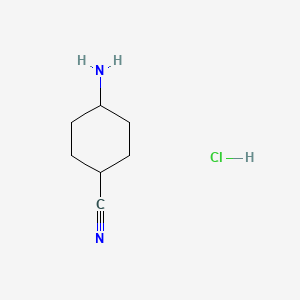

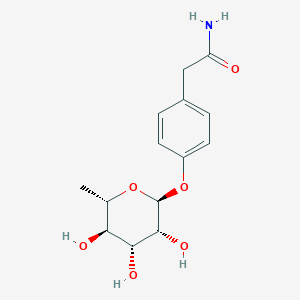
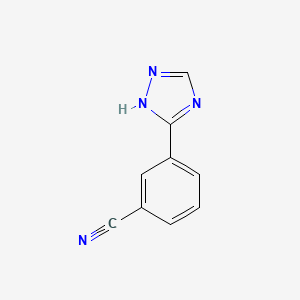
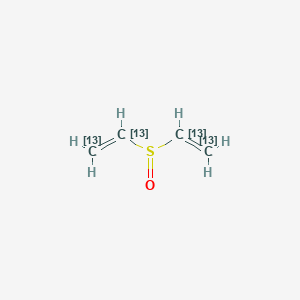
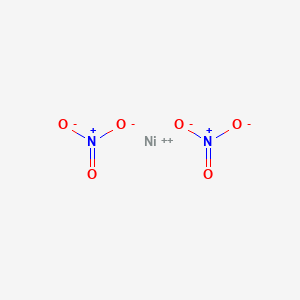
![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)
